N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-4-3-5-12(8-10)15(18)16-9-13(17)14-11(2)6-7-19-14/h3-8,13,17H,9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIDGUXOEDTWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=C(C=CS2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of the hydroxyethyl intermediate. This can be achieved by reacting 3-methylthiophene with an appropriate reagent to introduce the hydroxyethyl group.
Amidation Reaction: The hydroxyethyl intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The methylthiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium methoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Introduction of various substituents on the methylthiophene ring.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the methylthiophene ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-phenoxyacetamide
- N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(methylthio)nicotinamide
Uniqueness
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both a hydroxyethyl group and a methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide, with the CAS number 1251577-29-3, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 275.4 g/mol. The compound features a hydroxyethyl group attached to a 3-methylthiophene moiety, which is further linked to a 3-methylbenzamide structure. This unique combination may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.4 g/mol |
| CAS Number | 1251577-29-3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxyethyl group enhances solubility and may facilitate binding interactions, while the thiophene rings contribute to the compound's electronic properties, potentially influencing its reactivity and binding affinity.
Potential Biological Targets
- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways in the central nervous system.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the thiophene structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
In vitro studies suggest that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of similar thiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential applications in developing new antibiotics.
- Anticancer Research : Another study focused on the anticancer effects of related compounds on breast cancer cells. The findings revealed that these compounds could inhibit cell growth and promote apoptosis through mitochondrial pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzamide core via condensation of 3-methylbenzoyl chloride with a hydroxyl-containing amine precursor.
- Step 2 : Alkylation of the intermediate with 2-(3-methylthiophen-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety .
- Step 3 : Hydroxyl group retention through controlled reaction conditions (e.g., low-temperature quenching) to prevent oxidation .
Q. Key Considerations :
- Use anhydrous solvents and inert atmospheres to avoid side reactions.
- Monitor reaction progress via TLC (hexane:EtOAc 7:3) and confirm purity by HPLC (>95%) .
Q. How should researchers characterize the solubility and stability of this compound?
Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~20 |
| Water | <1 |
- Data derived from structurally analogous thiophene-benzamide compounds .
Stability : - Stable at −20°C for >6 months. Avoid prolonged exposure to light or high pH (>9), which may degrade the hydroxyl-thiophene linkage .
Q. What analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene C-H coupling at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ peak matching theoretical mass (C₁₆H₁₉NO₂S: 289.11 g/mol ± 0.01 Da) .
- X-ray Crystallography : For unambiguous stereochemical assignment (if single crystals are obtainable) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?
- Use SHELXL for refinement: Input high-resolution diffraction data (e.g., Cu-Kα, λ = 1.54178 Å) and apply restraints for disordered thiophene or hydroxyl groups .
- Case Example : A 2025 study resolved conflicting dihedral angle reports (45° vs. 62°) by refining anisotropic displacement parameters and validating with R-factor convergence (<0.05) .
Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?
- Analog Synthesis : Modify the thiophene methyl group (e.g., replace with Cl or CF₃) to assess electronic effects on target binding .
- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). A 2024 study achieved a docking score of −9.2 kcal/mol for a similar benzamide-thiophene analog .
- Data Validation : Cross-correlate IC₅₀ values from enzyme assays with computational predictions to identify false positives .
Q. How should researchers address discrepancies in biological assay data across studies?
- Controlled Variables :
- Standardize cell lines (e.g., HepG2 vs. HEK293 may show varying uptake due to transporter expression).
- Validate compound purity (>98% by LC-MS) to exclude batch-to-batch variability .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ datasets; outliers may indicate assay interference (e.g., thiophene-mediated redox activity) .
Q. What computational tools predict metabolic pathways and toxicity profiles?
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., hydroxylation at C2 of thiophene) .
- Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., thiophene-derived reactive metabolites) .
- Validation : Compare in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) with predictions .
Q. How can researchers design experiments to probe reaction mechanisms in catalytic modifications?
- Isotopic Labeling : Introduce ¹⁸O at the hydroxyl group to track nucleophilic substitution pathways .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH 7–10) to identify rate-limiting steps .
- DFT Calculations : Gaussian 16 to model transition states (e.g., energy barriers for esterification vs. etherification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
